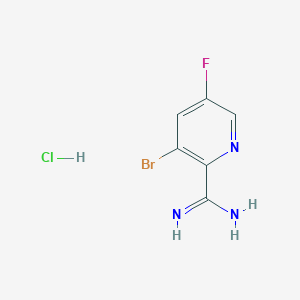
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 5-fluoro-2-methyl-4-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or other nucleophiles in suitable solvents.
Major Products
Reduction: The major product is N-(5-Amino-2-methyl-4-nitrophenyl)benzamide.
Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(5-Methoxy-2-methyl-4-nitrophenyl)benzamide.
Scientific Research Applications
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and specificity for its target, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Fluoro-2-methyl-4-aminophenyl)benzamide
- N-(5-Methoxy-2-methyl-4-nitrophenyl)benzamide
Uniqueness
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide is unique due to the presence of both fluoro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability and binding properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H11FN2O3 |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
N-(5-fluoro-2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11FN2O3/c1-9-7-13(17(19)20)11(15)8-12(9)16-14(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
InChI Key |
NWQGIWUJCVEHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)

![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)


![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)

![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)

![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)

![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
